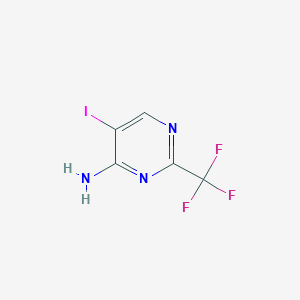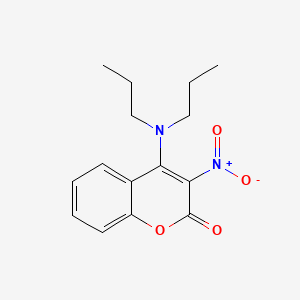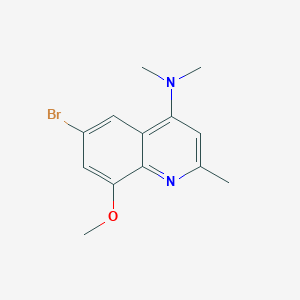![molecular formula C16H18F3NO4 B11836128 2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester CAS No. 1234321-77-7](/img/structure/B11836128.png)
2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester is a complex organic compound with a unique structure that includes a butenoic acid backbone, a dimethylethoxycarbonyl group, and a trifluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester typically involves multi-step organic reactions. The process begins with the preparation of the butenoic acid backbone, followed by the introduction of the dimethylethoxycarbonyl group and the trifluorophenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield.
化学反応の分析
Types of Reactions
2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the ester group or other functional groups within the molecule.
Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Butenoic acid, 3-methyl-, methyl ester: A simpler ester with a similar butenoic acid backbone but lacking the trifluorophenyl and dimethylethoxycarbonyl groups.
2-Butenoic acid, 2-methyl-, methyl ester: Another related compound with a different substitution pattern on the butenoic acid backbone.
Uniqueness
The uniqueness of 2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
1234321-77-7 |
|---|---|
分子式 |
C16H18F3NO4 |
分子量 |
345.31 g/mol |
IUPAC名 |
methyl (Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)but-2-enoate |
InChI |
InChI=1S/C16H18F3NO4/c1-16(2,3)24-15(22)20-10(7-14(21)23-4)5-9-6-12(18)13(19)8-11(9)17/h6-8H,5H2,1-4H3,(H,20,22)/b10-7- |
InChIキー |
XAKRGTQXCNOINF-YFHOEESVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N/C(=C\C(=O)OC)/CC1=CC(=C(C=C1F)F)F |
正規SMILES |
CC(C)(C)OC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone](/img/structure/B11836056.png)








![3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11836115.png)


